

An In-depth Technical Guide to (2R)-Atecegatran Active Metabolite AR-H067637

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Compound of Interest

Compound Name: (2R)-Atecegatran

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Executive Summary

This technical guide provides a comprehensive overview of AR-H067637, the active metabolite of the oral prodrug atecegatran metoxil (AZD0837). AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This document details the biochemical and pharmacological properties of AR-H067637, including its mechanism of action, *in vitro* and *in vivo* efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development efforts in the field of anticoagulation.

Introduction

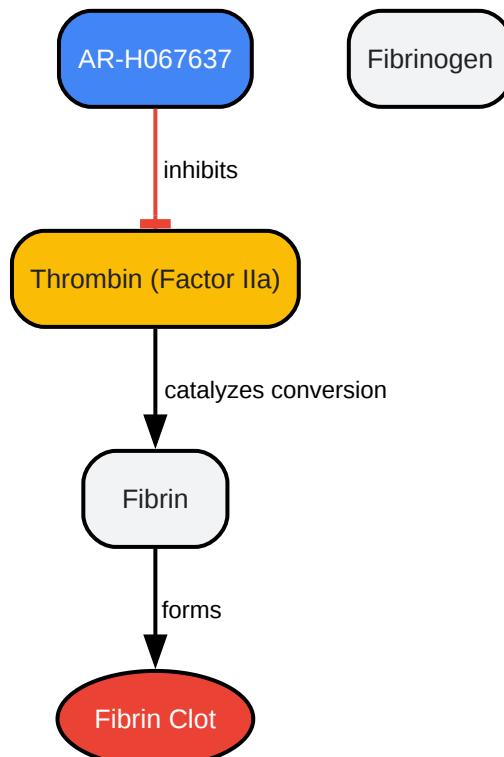
Atecegatran metoxil (AZD0837) was developed as an oral anticoagulant for the prevention of thromboembolic disorders.^[1] Its therapeutic effect is mediated by its active metabolite, AR-H067637, which is formed *in vivo* following oral administration of the prodrug.^[1] This guide focuses on the core scientific and technical aspects of AR-H067637.

Physicochemical Properties

Property	Value	Reference
Chemical Name	(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-(3-chloro-5-difluoromethoxyphenyl)-2-hydroxyacetyl]azetidine-2-carboxamide	N/A
Molecular Formula	C ₂₁ H ₂₁ ClF ₂ N ₄ O ₄	N/A
Molecular Weight	466.87 g/mol	N/A

Mechanism of Action

AR-H067637 is a competitive, reversible, and rapid-binding direct inhibitor of thrombin (Factor IIa).^[1] By binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, thereby preventing the formation of a stable clot.^[1] Its inhibitory activity extends to both free and clot-bound thrombin.^[1]

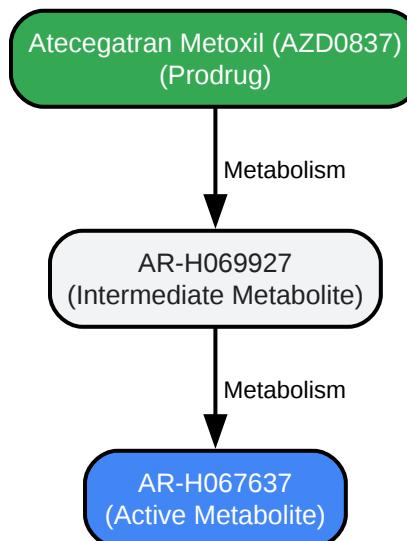


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Mechanism of action of AR-H067637.

Biotransformation of Atecegatran

Atecegatran metoxil (AZD0837) is the prodrug that is orally administered and subsequently bioconverted to the active metabolite AR-H067637. This conversion involves an intermediate metabolite, AR-H069927.



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Biotransformation of Atecegatran.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of AR-H067637.

Table 1: Thrombin Inhibition and Selectivity

Parameter	Value	Species	Comments	Reference
K_i (Thrombin)	2-4 nM	Human	Competitive inhibitor.	[1]
Selectivity	Selective for thrombin, with the exception of trypsin. No significant inhibition of other serine proteases involved in hemostasis.	N/A		[1]

Table 2: In Vitro Anticoagulant and Antiplatelet Activity

Assay	IC ₅₀	Species	Comments	Reference
Thrombin Generation (platelet-poor plasma)	0.6 μ M	Human		[1]
Thrombin Time (TT)	93 nM	Human		[1]
Ecarin Clotting Time (ECT)	220 nM	Human		[1]
Thrombin-Induced Platelet Aggregation	0.9 nM	Human		[1]
Thrombin-Induced Platelet Activation (GPIIb/IIIa exposure)	8.4 nM	Human		[1]

Quantitative In Vivo Data

The following table summarizes the key quantitative data for the in vivo efficacy of AR-H067637 in a rat model of thrombosis.

Table 3: In Vivo Antithrombotic Efficacy in Rats

Thrombosis Model	IC ₅₀ (Plasma Concentration)	Comments	Reference
Venous Thrombosis (FeCl ₃ -induced)	0.13 μM	Dose-dependent antithrombotic effect.	[2]
Arterial Thrombosis (FeCl ₃ -induced)	0.55 μM	No increased bleeding at these concentrations.	[2]

Pharmacokinetics

The pharmacokinetic properties of AR-H067637 have been primarily studied in humans following the administration of the prodrug, atecagatran metoxil.

Table 4: Human Pharmacokinetic Parameters of AR-H067637 (after oral AZD0837 administration)

Parameter	Value	Conditions	Reference
Bioavailability (of prodrug AZD0837)	22 - 52%	Single ascending doses (15-750 mg) in healthy males.	N/A
T _{max}	~1 hour	Fasting healthy male subjects.	N/A
Half-life (t _{1/2})	9.3 - 14 hours	Healthy subjects.	N/A
Variability	Low to moderate inter-individual variability in C _{max} (16%) and AUC (28%).	Healthy subjects.	N/A

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

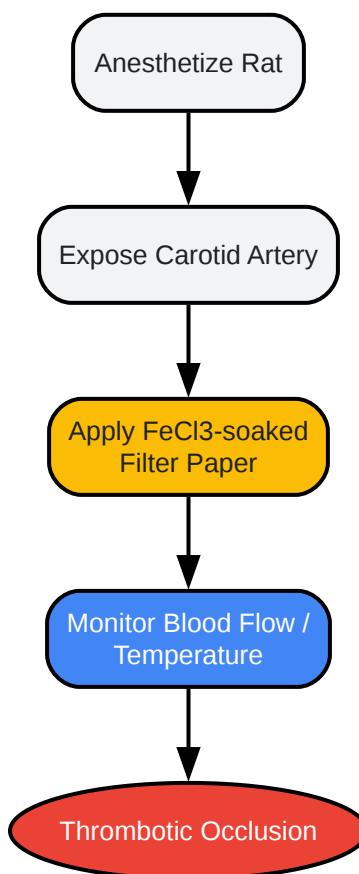
Objective: To induce the formation of an occlusive thrombus in the carotid artery of a rat to assess the antithrombotic effect of a test compound.

Materials:

- Anesthetized rats
- Ferric chloride (FeCl₃) solution (e.g., 50%)
- Filter paper strips
- Surgical instruments for vessel exposure
- Flow probe and monitoring system or a thermocouple to measure vessel temperature[3]

Procedure:

- Anesthetize the rat according to approved institutional protocols.
- Make a midline cervical incision and carefully expose the common carotid artery.
- Place a flow probe around the artery to monitor blood flow or a thermocouple under the artery to monitor temperature.[3]
- Apply a strip of filter paper saturated with FeCl_3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[4]
- Remove the filter paper and continuously monitor blood flow or temperature.
- The primary endpoint is typically the time to occlusion (cessation of blood flow) or a significant drop in vessel temperature, which indicates thrombus formation.[3]
- The size of the thrombus can also be assessed by weighing it after excision.



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Workflow for Ferric Chloride-Induced Thrombosis Model.

In Vitro Coagulation Assays

Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

- Citrated platelet-poor plasma is incubated at 37°C.
- An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added.
- After a short incubation, calcium chloride is added to initiate clotting.
- The time to clot formation is measured.

Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin.

Procedure:

- Citrated platelet-poor plasma is incubated at 37°C.
- A known concentration of thrombin is added.
- The time to clot formation is measured.

Principle: Specifically measures the activity of direct thrombin inhibitors. Ecarin, a protease from snake venom, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors.

Procedure:

- Citrated platelet-poor plasma is incubated at 37°C.
- Ecarin is added to the plasma.
- The time to clot formation is measured.

Analytical Methodology

Quantification of AR-H067637 in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of AR-H067637 in biological matrices.

General LC-MS/MS Procedure:

- Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient.
- Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for AR-H067637 and the internal standard are monitored for quantification.^[5]

Conclusion

AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized in vitro and in vivo profile. Its rapid onset of action and predictable anticoagulant effects, as demonstrated in various preclinical models, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals working on novel anticoagulants, offering key data and methodologies to facilitate further investigation and development in this critical area of medicine.

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